2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane
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Overview
Description
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of triazabicyclohexanes, which are characterized by their three nitrogen atoms and a bicyclic framework. The presence of bulky tert-butyl groups at positions 2, 4, and 6 adds to its steric hindrance, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms of cyanuric chloride are replaced by tert-butylamine groups. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane to facilitate the process .
Chemical Reactions Analysis
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its stable bicyclic structure.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved often include nucleophilic attack and coordination with metal ions, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Compared to other triazabicyclohexanes, 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its bulky tert-butyl groups. Similar compounds include:
2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane: Lacks the steric hindrance provided by tert-butyl groups.
2,4,6-Trichloro-1,3,5-triazabicyclo[3.1.0]hexane: Contains chlorine atoms instead of tert-butyl groups, leading to different reactivity.
2,4,6-Triethyl-1,3,5-triazabicyclo[3.1.0]hexane: Has ethyl groups, which are less bulky compared to tert-butyl groups[][5].
Properties
CAS No. |
1631-16-9 |
---|---|
Molecular Formula |
C15H31N3 |
Molecular Weight |
253.43 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H31N3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17(10)18)15(7,8)9/h10-12,16H,1-9H3 |
InChI Key |
LFOANSWPWFSECF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1NC(N2N1C2C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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